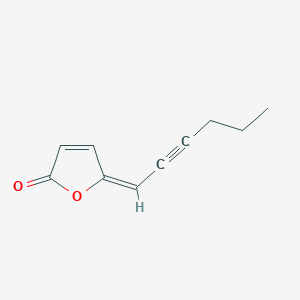
5-(Hex-2-yn-1-ylidene)furan-2(5h)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Z)-Lachnophyllum lactone is a naturally occurring compound found in certain plant species. It belongs to the class of lactones, which are cyclic esters formed from hydroxy acids. This compound is known for its unique chemical structure and potential biological activities, making it a subject of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-Lachnophyllum lactone can be achieved through several methods. One common approach involves the oxidative lactonization of diols. For instance, using a catalytic amount of TEMPO (2,2,6,6-Tetramethylpiperidine 1-oxyl) in the presence of PhI(OAc)2 (iodobenzene diacetate) can efficiently convert 1,6- and 1,7-diols into seven- and eight-membered lactones . This method is advantageous due to its high yield and simplicity.
Industrial Production Methods
Industrial production of lactones, including (Z)-Lachnophyllum lactone, often involves the use of organometallic reagents or catalysts. Processes such as carbonylation, carboxylation, and hydroacylation are employed to control and direct the efficiency and selectivity of lactone ring formation . These methods are scalable and suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
(Z)-Lachnophyllum lactone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form more complex structures.
Reduction: Reduction reactions can convert the lactone into its corresponding hydroxy acid.
Substitution: Substitution reactions can introduce different functional groups into the lactone ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like TEMPO and PhI(OAc)2 for oxidative lactonization , and reducing agents such as lithium aluminum hydride (LiAlH4) for reduction reactions. The conditions typically involve moderate temperatures and specific pH levels to ensure optimal reaction rates.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidative lactonization of diols results in the formation of medium-sized lactones, while reduction reactions yield hydroxy acids.
Scientific Research Applications
(Z)-Lachnophyllum lactone has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and polymers.
Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.
Industry: It is used in the production of biodegradable polymers and other industrial materials.
Mechanism of Action
The mechanism of action of (Z)-Lachnophyllum lactone involves its interaction with specific molecular targets and pathwaysThis interaction can lead to the inhibition of enzymes or the modulation of signaling pathways, resulting in various biological effects .
Comparison with Similar Compounds
Similar Compounds
Compounds similar to (Z)-Lachnophyllum lactone include other lactones such as:
γ-Butyrolactone: Known for its use as a solvent and precursor in chemical synthesis.
δ-Valerolactone: Used in the production of polyesters and other polymers.
ε-Caprolactone: Widely used in the synthesis of biodegradable polymers.
Uniqueness
What sets (Z)-Lachnophyllum lactone apart from these similar compounds is its unique chemical structure and specific biological activities
Properties
Molecular Formula |
C10H10O2 |
|---|---|
Molecular Weight |
162.18 g/mol |
IUPAC Name |
(5E)-5-hex-2-ynylidenefuran-2-one |
InChI |
InChI=1S/C10H10O2/c1-2-3-4-5-6-9-7-8-10(11)12-9/h6-8H,2-3H2,1H3/b9-6+ |
InChI Key |
PHUPYFCPQIPDNQ-RMKNXTFCSA-N |
Isomeric SMILES |
CCCC#C/C=C/1\C=CC(=O)O1 |
Canonical SMILES |
CCCC#CC=C1C=CC(=O)O1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


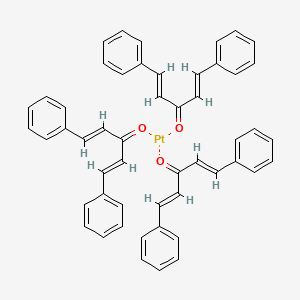
![(3R,4aS,7R,8R,8aS)-3,4'-dihydroxy-4,4,7,8a-tetramethylspiro[2,3,4a,5,6,7-hexahydro-1H-naphthalene-8,2'-3,8-dihydrouro[3,4-g][1]benzouran]-6'-one](/img/structure/B12324143.png)
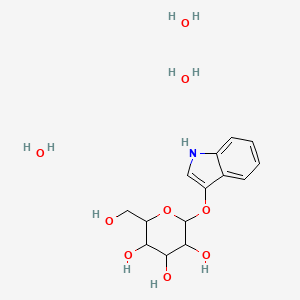
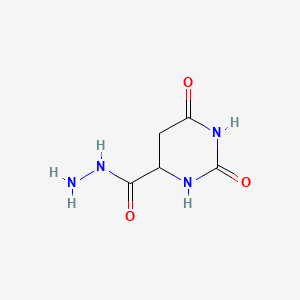

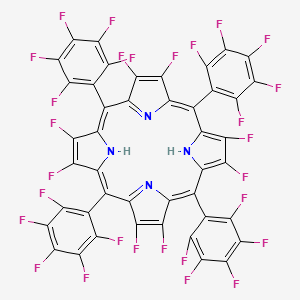
![3-{[4-(diethylamino)phenyl]methylidene}-1H,2H,3H-cyclopenta[b]quinoline-9-carboxylic acid](/img/structure/B12324173.png)
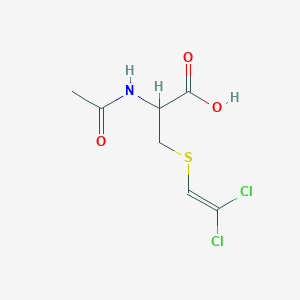


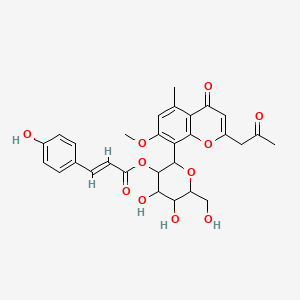

![(9-Butyl-3-oxa-9-azatricyclo[3.3.1.02,4]nonan-7-yl) 3-hydroxy-2-phenylpropanoate;hydrochloride](/img/structure/B12324207.png)

